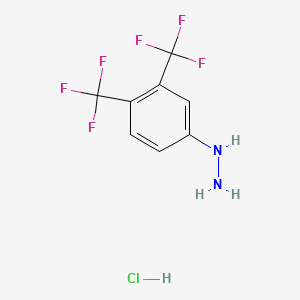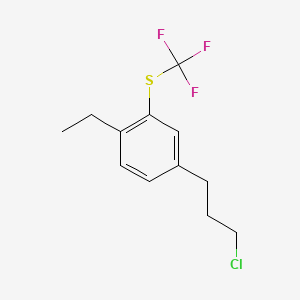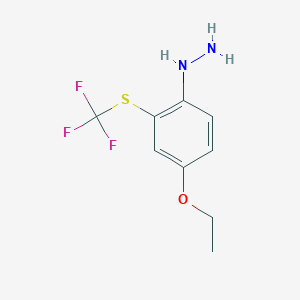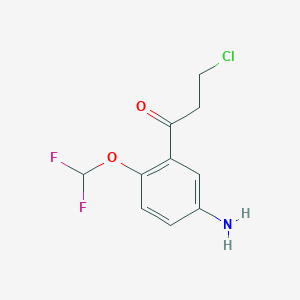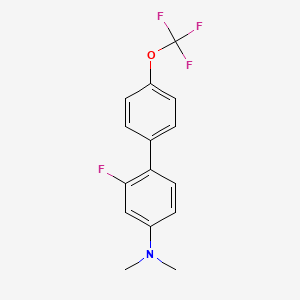
(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a dimethylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the biphenyl core through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated biphenyl compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the fluorine and trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
Chemistry
In chemistry, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features may contribute to binding affinity and specificity for certain biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used in the production of advanced materials, including liquid crystals and polymers. Its unique properties can enhance the performance of these materials in various applications, such as display technologies and high-performance coatings .
作用機序
The mechanism of action of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile .
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives with various substituents, such as:
- 2-Fluoro-4-biphenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
Uniqueness
What sets (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine apart is the combination of its substituents, which confer unique chemical and physical properties. The presence of both fluorine and trifluoromethoxy groups can enhance its reactivity and stability, while the dimethylamine group provides additional functionality for further chemical modifications.
特性
分子式 |
C15H13F4NO |
|---|---|
分子量 |
299.26 g/mol |
IUPAC名 |
3-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)11-5-8-13(14(16)9-11)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
InChIキー |
QURWUFZHNDNPGH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


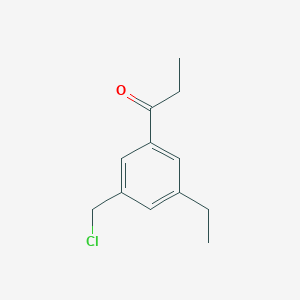
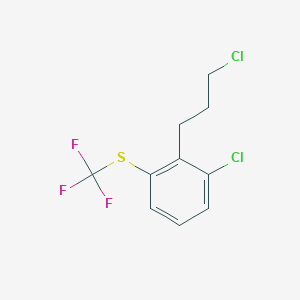
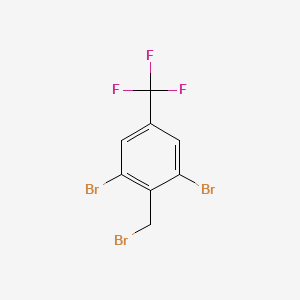
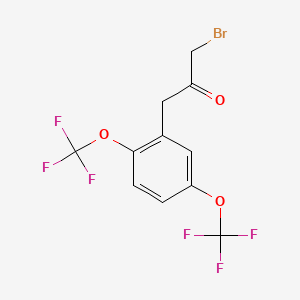
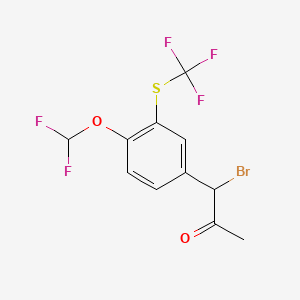
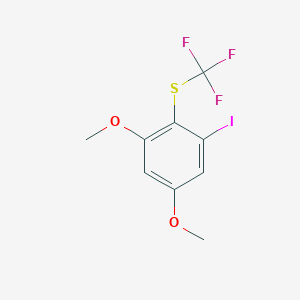
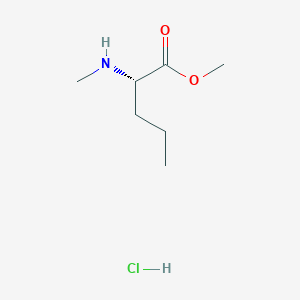

![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)
